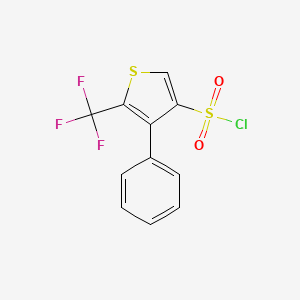

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride

Beschreibung

BenchChem offers high-quality 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3O2S2/c12-19(16,17)8-6-18-10(11(13,14)15)9(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYDWXUOQYZLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381803 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680215-52-5 | |

| Record name | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

This guide provides a comprehensive technical overview of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, a fluorinated heterocyclic compound with significant potential in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, reactivity, and potential applications.

Introduction and Significance

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, identified by CAS number 680215-52-5, is a unique chemical entity that combines several key functional groups: a thiophene core, a phenyl substituent, a trifluoromethyl group, and a sulfonyl chloride moiety.[1][2][3][4][5] The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable addition in drug design.[6][7][8] The sulfonyl chloride functional group is a versatile reactive handle, enabling the synthesis of a wide array of derivatives, particularly sulfonamides, which are a cornerstone of many therapeutic agents. The strategic placement of these groups on the thiophene scaffold suggests its utility as a building block for novel pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 680215-52-5 | [1][3][4][5][9] |

| Molecular Formula | C11H6ClF3O2S2 | [1][2] |

| Molecular Weight | 326.75 g/mol | [1][2] |

| Purity | Typically ≥95% | [9] |

| Hazard | Irritant | [1] |

Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene

This step can be approached via a Gewald-type reaction, which is a well-established method for synthesizing substituted thiophenes.[11]

-

To a solution of an appropriate trifluoromethylated ketone and a phenyl-substituted activated nitrile in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base such as morpholine or piperidine.

-

Add elemental sulfur to the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-phenyl-5-(trifluoromethyl)thiophene intermediate.

Step 2: Chlorosulfonation of 4-phenyl-5-(trifluoromethyl)thiophene

The introduction of the sulfonyl chloride group can be achieved by electrophilic substitution using chlorosulfonic acid.

-

In a fume hood, cool a flask containing the 4-phenyl-5-(trifluoromethyl)thiophene intermediate in a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.

-

Slowly add an excess of chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride.

-

Further purification can be achieved by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is governed by the interplay of its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl and sulfonyl chloride groups deactivates the thiophene ring towards electrophilic substitution. Conversely, the sulfonyl chloride moiety is a highly reactive electrophile, susceptible to nucleophilic attack.

Caption: Reactivity of the target compound with various nucleophiles.

The primary mode of reaction for this compound is the nucleophilic substitution at the sulfur atom of the sulfonyl chloride group. This allows for the straightforward synthesis of a variety of derivatives:

-

Reaction with Amines: Primary and secondary amines will readily react to form the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.

-

Reaction with Alcohols and Phenols: In the presence of a base, alcohols and phenols will form sulfonate esters.

-

Reaction with Thiols: Thiols will react to produce thiosulfonates.

Potential Applications in Drug Discovery

The structural motifs present in 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride suggest its potential as a valuable building block in drug discovery programs. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability.[12][13] The sulfonamide linkage, readily formed from the sulfonyl chloride, is a common feature in a wide range of clinically used drugs, including antibiotics, diuretics, and kinase inhibitors.

Given these features, this compound is a prime candidate for:

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors incorporate a substituted heterocyclic core and a sulfonamide group to interact with the kinase active site.

-

Development of Novel Antibacterial Agents: The sulfonamide functional group has a long history in antibacterial drug discovery.

-

Synthesis of Agrochemicals: The trifluoromethyl and thiophene moieties are also prevalent in modern pesticides and herbicides.

Hypothetical Characterization Data

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl group would appear as multiplets in the range of 7.4-7.8 ppm. The single proton on the thiophene ring would likely appear as a singlet further downfield, influenced by the adjacent electron-withdrawing groups. |

| ¹³C NMR | Signals for the carbon atoms of the phenyl and thiophene rings would be observed in the aromatic region (120-150 ppm). The carbon bearing the trifluoromethyl group would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected. |

| Mass Spec (EI) | The molecular ion peak would be observed at m/z 326. The isotopic pattern for one chlorine atom (M, M+2 in a 3:1 ratio) would be present. Common fragmentation patterns would include the loss of SO₂Cl and CF₃. |

Conclusion

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a promising, albeit under-characterized, chemical building block. Its synthesis is achievable through established synthetic methodologies, and its reactivity is centered around the versatile sulfonyl chloride group. The presence of the trifluoromethyl and phenyl substituents on the thiophene core makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its potential.

References

- Current time information in Singapore. (n.d.). Google.

- Sotoyama, T., et al. (n.d.). A Convenient Preparation of Thiophenesulfonyl Chlorides by the Reaction of Thiophenes with a DMF-SO2Cl2 Complex. Bulletin of the Chemical Society of Japan.

- (n.d.).

- Wang, R., et al. (2013). Structure–Reactivity Relationship of Trifluoromethanesulfenates: Discovery of an Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry.

- (n.d.). Synthesis of trifluoromethylated thiophene derivatives.

-

Chemsrc. (n.d.). CAS#:345915-64-2 | 4-(IODO-PHENYL)-METHANE SULFONYL CHLORIDE. Retrieved January 17, 2026, from [Link]

- Li, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

- (n.d.). Thiophenol. Organic Syntheses.

-

PubChemLite. (n.d.). 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride (C11H6ClF3O2S2). Retrieved January 17, 2026, from [Link]

- Porter, A. E. A. (2008). Radical Reactions of Thiophene. In Chemistry of Heterocyclic Compounds: Thiophene and its Derivatives, Part One, Volume 44 (pp. 651-670).

- Li, Y., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.

-

PrepChem.com. (n.d.). Synthesis of trifluoromethanesulfenyl chloride. Retrieved January 17, 2026, from [Link]

-

ChemBK. (n.d.). 4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE-3-SULPHONYL CHLORIDE. Retrieved January 17, 2026, from [Link]

- Wang, Y., et al. (n.d.). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. Green Chemistry (RSC Publishing).

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved January 17, 2026, from [Link]

- (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research and Reviews: Journal of Chemistry.

- Mateos, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Bissy, D., & Gouverneur, V. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.

-

PubChemLite. (n.d.). 4-(trifluoromethyl)thiophene-3-sulfonyl chloride (C5H2ClF3O2S2). Retrieved January 17, 2026, from [Link]

- Di Donato, L., et al. (2025).

- Di Donato, L., et al. (2025).

- (n.d.).

- Di Donato, L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

-

Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(1,1-dimethylethoxy)- (CAS 57018-52-7). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dimethoxyterephthalaldehyde. Retrieved January 17, 2026, from [Link]

- (n.d.). (4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)

Sources

- 1. 50530-12-6 Cas No. | 10 | Matrix Scientific [matrixscientific.com]

- 2. PubChemLite - 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride (C11H6ClF3O2S2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Phenyl-5-(trifluoromethyl)thiophene-3-sulphonyl chloride,(CAS# 680215-52-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. chembk.com [chembk.com]

- 5. 680215-52-5|4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. Thiophene synthesis [organic-chemistry.org]

- 11. rroij.com [rroij.com]

- 12. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document delves into the molecule's structural attributes, a plausible and detailed synthetic pathway, its physicochemical properties, and prospective applications, underpinned by established chemical principles and relevant literature.

Introduction and Molecular Overview

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, with the CAS Number 680215-52-5, is a polysubstituted thiophene derivative.[1][2] Its structure is characterized by a central thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The thiophene core is strategically functionalized with a phenyl group at the 4-position, a trifluoromethyl (-CF3) group at the 5-position, and a sulfonyl chloride (-SO2Cl) group at the 3-position.

The trifluoromethyl group is a key feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems, making it a valuable moiety in drug design. The sulfonyl chloride functional group is a versatile reactive handle, enabling the facile synthesis of a wide array of sulfonamide derivatives, which are a prominent class of compounds in pharmaceuticals. The strategic placement of these functional groups on the thiophene scaffold presents a unique chemical entity with considerable potential for the development of novel therapeutic agents.

Molecular Structure Visualization

Caption: Proposed three-step synthesis of the target molecule.

Step 1: Synthesis of Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

The synthesis of the thiophene core can be achieved through a Fiesselmann-type condensation. This reaction involves the base-catalyzed addition of a thiol to an activated alkyne, followed by cyclization. In this proposed route, 1,1,1-trifluoro-4-phenylbut-3-yn-2-one is reacted with methyl thioglycolate in the presence of a base such as sodium methoxide. The reaction proceeds via a Michael addition of the thiolate to the ynone, followed by an intramolecular condensation to form the thiophene ring.

Experimental Protocol:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0 °C, add methyl thioglycolate (1.0 equivalent) dropwise under an inert atmosphere.

-

Stir the resulting solution for 15 minutes at 0 °C.

-

Add a solution of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (1.0 equivalent) in methanol dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate.

Step 2: Synthesis of 4-Phenyl-5-(trifluoromethyl)thiophene

The carboxylate group at the 2-position of the thiophene ring, which served to facilitate the Fiesselmann cyclization, is now removed. This is achieved through a two-step process of saponification followed by decarboxylation.

Experimental Protocol:

-

Dissolve the methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Heat the resulting 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid at its melting point (or in a high-boiling solvent) until gas evolution ceases, indicating the completion of decarboxylation.

-

Purify the resulting 4-phenyl-5-(trifluoromethyl)thiophene by distillation or column chromatography.

Step 3: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

The final step involves the introduction of the sulfonyl chloride group at the 3-position of the thiophene ring via electrophilic aromatic substitution. Thiophene and its derivatives are known to undergo chlorosulfonation readily with chlorosulfonic acid. [3]The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. The phenyl group at the 4-position is an ortho-, para-directing group, while the trifluoromethyl group at the 5-position is a meta-directing deactivating group. The 3-position is ortho to the activating phenyl group and meta to the deactivating trifluoromethyl group, which should favor the desired substitution pattern.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a gas trap, dissolve 4-phenyl-5-(trifluoromethyl)thiophene (1.0 equivalent) in a suitable inert solvent such as dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with cold water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride suggest its potential as a valuable building block in the development of new therapeutic agents.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The thiophene ring can serve as a bioisostere for a phenyl ring, and the substituents can be tailored to interact with specific residues in the kinase active site.

-

Synthesis of Novel Sulfonamides: The sulfonyl chloride group is a precursor to sulfonamides, a class of drugs with a wide range of biological activities, including antibacterial, diuretic, and anticancer properties. The reaction of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride with various amines would lead to a library of novel sulfonamide derivatives for biological screening.

-

Probes for Chemical Biology: The reactivity of the sulfonyl chloride group can be exploited to synthesize chemical probes for studying biological targets.

The combination of the metabolically stable trifluoromethyl group and the versatile sulfonyl chloride handle on a thiophene scaffold makes this molecule a highly attractive starting point for the synthesis of new chemical entities with potential therapeutic value.

Safety and Handling

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride should be handled with care in a well-ventilated fume hood. As a sulfonyl chloride, it is expected to be corrosive and moisture-sensitive. Contact with skin and eyes should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. In case of contact, the affected area should be flushed with copious amounts of water.

Conclusion

This technical guide has provided a detailed overview of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, including its molecular structure, physicochemical properties, and a plausible, detailed synthetic pathway. The unique combination of a substituted thiophene core with a trifluoromethyl group and a reactive sulfonyl chloride moiety makes this compound a promising building block for the synthesis of novel compounds with potential applications in drug discovery and medicinal chemistry. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

PubChem. 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride. National Center for Biotechnology Information. [Link] [4]2. Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063–1064. [Link] [3]3. Fiesselmann, H. (1952). German Patent 842,891.

Sources

- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. figshare.com [figshare.com]

An In-Depth Technical Guide to the Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

Abstract

This technical guide provides a comprehensive overview of a rational and efficient synthetic pathway for the preparation of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the construction of the highly substituted thiophene core via a robust cyclization reaction, followed by a strategic decarboxylation and a regioselective chlorosulfonation. This document delves into the mechanistic underpinnings of each synthetic step, offering detailed experimental protocols and field-proven insights to guide researchers in the successful synthesis of this valuable compound.

Introduction: The Significance of Trifluoromethylated Thiophene Scaffolds

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the CF₃ group, including its high electronegativity and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The thiophene ring system, a privileged scaffold in numerous FDA-approved drugs, when combined with a trifluoromethyl group, presents a powerful platform for the design of novel therapeutics. 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a versatile intermediate, with the reactive sulfonyl chloride group enabling a wide array of subsequent chemical transformations for the generation of diverse compound libraries.

This guide outlines a multi-step synthesis designed for both scalability and efficiency, addressing the key chemical challenges associated with the introduction and manipulation of functional groups on the thiophene ring.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride (I), suggests a pathway that hinges on the initial construction of the thiophene core, followed by strategic functional group manipulations.

Caption: Retrosynthetic pathway for the target molecule.

The proposed forward synthesis, therefore, involves three key stages:

-

Thiophene Ring Synthesis: Construction of the 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (III) core.

-

Decarboxylation: Removal of the C2-carboxylic acid to yield 4-phenyl-5-(trifluoromethyl)thiophene (II).

-

Chlorosulfonation: Regioselective introduction of the sulfonyl chloride group at the C3 position.

Synthesis Pathway and Mechanistic Insights

Step 1: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (III)

The initial and crucial step is the construction of the thiophene ring with the desired phenyl and trifluoromethyl substituents at the 4- and 5-positions, respectively. A well-established method for the synthesis of such tetrasubstituted thiophenes is the reaction of a β-dicarbonyl equivalent with a sulfur source. In this case, 1,1,1-trifluoro-3-phenylpropan-2-one serves as the key precursor, reacting with methyl 2-mercaptoacetate.

The reaction is typically facilitated by a dehydrating agent, such as phosphorus oxychloride (POCl₃), which promotes the cyclization and dehydration cascade to form the aromatic thiophene ring. The likely intermediate is the methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid (III) under basic conditions.

Caption: Synthesis of the thiophene carboxylic acid intermediate.

Experimental Protocol: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (III) [1]

-

To a stirred solution of 1,1,1-trifluoro-3-phenylpropan-2-one (1.0 eq) and methyl 2-mercaptoacetate (1.1 eq) in a suitable solvent such as toluene, add phosphorus oxychloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

-

To the crude ester, add a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture, remove the methanol under reduced pressure, and acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (III).

Step 2: Decarboxylation to 4-phenyl-5-(trifluoromethyl)thiophene (II)

The removal of the carboxylic acid group at the 2-position is a critical step to free up this position and enable subsequent functionalization at the desired 3-position. While decarboxylation of some heteroaromatic carboxylic acids can be challenging, copper-catalyzed methods have proven to be highly effective. The mechanism is believed to involve the formation of a copper(I) thiophene-2-carboxylate intermediate, which upon heating, undergoes decarboxylation to form a thienyl-copper species, followed by protonolysis to yield the decarboxylated product.

Caption: Copper-catalyzed decarboxylation of the thiophene intermediate.

Experimental Protocol: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene (II)

-

In a round-bottom flask equipped with a reflux condenser, combine 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid (III) (1.0 eq) and a catalytic amount of copper(I) oxide (0.1 eq).

-

Add freshly distilled quinoline as the solvent.

-

Heat the reaction mixture to 200-230 °C and maintain this temperature until the evolution of carbon dioxide ceases (typically 2-4 hours). Monitor the reaction by TLC.

-

Cool the reaction mixture and dilute with a suitable organic solvent like diethyl ether.

-

Wash the organic solution successively with 2M hydrochloric acid to remove the quinoline, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 4-phenyl-5-(trifluoromethyl)thiophene (II).

Step 3: Regioselective Chlorosulfonation

The final step involves the introduction of the sulfonyl chloride group at the 3-position of the thiophene ring. Thiophenes are known to undergo electrophilic aromatic substitution more readily than benzene. The regiochemical outcome of this reaction on 4-phenyl-5-(trifluoromethyl)thiophene (II) is governed by the directing effects of the existing substituents.

-

5-Trifluoromethyl group (-CF₃): This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect.

-

4-Phenyl group (-Ph): This is an activating and ortho-, para--directing group.

The 3-position of the thiophene ring is ortho to the activating phenyl group and meta to the deactivating trifluoromethyl group. This synergistic effect strongly favors electrophilic attack at the 3-position. Direct chlorosulfonation with chlorosulfonic acid is a common method for introducing a sulfonyl chloride group onto an aromatic ring.

Caption: Regioselective chlorosulfonation of the thiophene intermediate.

Experimental Protocol: Synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride (I)

-

In a dry, three-necked flask equipped with a dropping funnel and a stirrer, cool an excess of chlorosulfonic acid (e.g., 5-10 eq) to 0 °C in an ice bath.

-

Add 4-phenyl-5-(trifluoromethyl)thiophene (II) (1.0 eq) dropwise to the cold, stirred chlorosulfonic acid, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |

| 1 | 1,1,1-trifluoro-3-phenylpropan-2-one | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | POCl₃, Methyl 2-mercaptoacetate; then NaOH, H₂O/MeOH | 70-80% |

| 2 | 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid | 4-phenyl-5-(trifluoromethyl)thiophene | Cu₂O (cat.), Quinoline, 200-230 °C | 60-75% |

| 3 | 4-phenyl-5-(trifluoromethyl)thiophene | 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride | Chlorosulfonic Acid, 0-5 °C | 80-90% |

Conclusion

The synthesis of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride can be achieved through a robust and logical three-step sequence. The initial construction of the thiophene core, followed by a copper-catalyzed decarboxylation and a regioselective chlorosulfonation, provides an efficient route to this valuable synthetic intermediate. The principles of electrophilic aromatic substitution and the strategic use of directing groups are key to the success of this pathway. This guide provides a solid foundation for researchers to produce this and analogous compounds for applications in drug discovery and materials science.

References

-

Zhu, G.-Z., Lu, Z.-S., & Shi, H.-L. (2013). Crystal structure of 4-phenyl-5-(trifluoromethyl)-thiophene-2-carboxylic acid, C12H7F3O2S. Zeitschrift für Kristallographie - New Crystal Structures, 228(3), 321–322. [Link]

- Goosen, L. J., & Lange, P. P. (2006). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Synthesis, 2006(18), 3163-3166.

-

Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide-Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Bulletin of the Chemical Society of Japan, 58(3), 1063-1064. [Link]

-

Cremlyn, R. J., Goulding, K. H., Swinbourne, F. J., & Yung, K.-M. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. [Link]

Sources

"4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride" mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

Executive Summary

This technical guide delineates the hypothesized mechanism of action for the novel compound, 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride. In the absence of direct empirical data for this specific molecule, this paper synthesizes information from structurally related compounds and foundational principles of medicinal chemistry to propose a scientifically rigorous model. We posit that 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride functions as a targeted covalent inhibitor . This proposed mechanism is predicated on the compound's unique trifecta of structural motifs: a biologically active thiophene scaffold, a reactive sulfonyl chloride "warhead," and substituents—a phenyl group and a trifluoromethyl group—that enhance target specificity and pharmacokinetic properties. This guide will deconstruct the role of each of these components, propose potential biological targets, and provide a roadmap for the experimental validation of this hypothesis.

Introduction

The confluence of a thiophene core, a sulfonyl chloride functional group, and strategic substitutions with phenyl and trifluoromethyl moieties in 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride presents a compelling case for its potential as a highly specific and potent modulator of biological processes. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anti-cancer agents.[1][2] The sulfonyl chloride group is a well-established electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins.[3] The strategic inclusion of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4][5][6][7][8] This guide provides a comprehensive analysis of the probable mechanism of action of this compound, grounded in established principles of drug design and chemical biology.

Chemical and Physicochemical Properties

The predicted properties of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride are pivotal to its proposed biological activity.

| Property | Value/Description | Significance |

| Molecular Formula | C₁₁H₆ClF₃O₂S₂ | Provides the elemental composition. |

| Molecular Weight | 326.75 g/mol | Influences diffusion and transport properties. |

| Structure | A thiophene ring substituted with a phenyl group at position 4, a trifluoromethyl group at position 5, and a sulfonyl chloride group at position 3. | The spatial arrangement of these functional groups is critical for target recognition and reactivity. |

| Reactivity | The sulfonyl chloride is a potent electrophile, susceptible to nucleophilic attack. | This is the basis for the proposed covalent inhibition mechanism. |

| Lipophilicity | The phenyl and trifluoromethyl groups are expected to confer significant lipophilicity. | This enhances membrane permeability and may contribute to binding in hydrophobic pockets of target proteins.[7] |

Proposed Mechanism of Action: Targeted Covalent Inhibition

We hypothesize that 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride acts via a two-step mechanism characteristic of targeted covalent inhibitors[9][10]:

-

Reversible Binding: The compound first docks into the binding site of a target protein through non-covalent interactions.

-

Irreversible Covalent Bonding: The electrophilic sulfonyl chloride group then forms a covalent bond with a proximate nucleophilic amino acid residue, leading to irreversible inhibition.

Caption: Proposed two-step mechanism of targeted covalent inhibition.

The Role of the Constituent Moieties

-

Thiophene Scaffold: The thiophene ring serves as a rigid scaffold that orients the other functional groups in a precise three-dimensional arrangement. This spatial orientation is critical for fitting into a specific protein binding pocket. Thiophene-based compounds are known to inhibit a variety of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and protein kinases.[11][12][13]

-

Sulfonyl Chloride "Warhead": The sulfonyl chloride group is a highly electrophilic moiety. Its reactivity is tuned to be low enough to allow for selective binding to the target protein before reacting but high enough to form a covalent bond with a suitably positioned nucleophile.[3] Potential nucleophilic residues include cysteine, serine, tyrosine, and lysine.[14] Cysteine, with its highly nucleophilic thiol group, is a common target for covalent inhibitors.[15]

-

Phenyl Group for Target Recognition: The phenyl group can engage in a variety of non-covalent interactions that contribute to the initial, reversible binding step. These interactions can include:

-

Hydrophobic Interactions: With nonpolar regions of the binding pocket.

-

π-π Stacking: With aromatic residues such as phenylalanine, tyrosine, or tryptophan.[16]

-

Cation-π Interactions: With positively charged residues like lysine or arginine.

These interactions are crucial for the affinity and selectivity of the compound for its target protein.[17][18]

-

-

Trifluoromethyl Group for Enhanced Properties: The trifluoromethyl (CF₃) group is a bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can:

Potential Biological Targets

Given the structural features and the known activities of related compounds, 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is likely to target enzymes involved in cell signaling, inflammation, or cancer. Potential target classes include:

-

Protein Kinases: Many kinase inhibitors feature a heterocyclic core. The ATP binding site of kinases often contains a cysteine residue that can be targeted by covalent inhibitors. Thiophene sulfonamides have been identified as inhibitors of cyclin-dependent protein kinases (CDKs).[19]

-

Proteases: Cysteine and serine proteases are also susceptible to covalent inhibition.

-

Enzymes in Inflammatory Pathways: As many thiophene derivatives exhibit anti-inflammatory properties, enzymes like COX and LOX are plausible targets.[11][12][13]

-

Metabolic Enzymes: Thiophene-based compounds have been shown to inhibit digestive enzymes.[20]

Supporting Evidence from Analogous Compounds

The proposed mechanism is supported by a growing body of literature on related compounds:

-

Thiophene Sulfonamides as Enzyme Inhibitors: Numerous studies have demonstrated the efficacy of thiophene sulfonamides as inhibitors of various enzymes. For instance, they have been shown to inhibit malarial and mammalian cyclin-dependent protein kinases[19], carbonic anhydrases[21], and bacterial quorum sensing pathways[22].

-

Sulfonyl Groups as Covalent Warheads: Sulfonyl-containing compounds, particularly sulfonyl fluorides which have similar reactivity to sulfonyl chlorides, are increasingly being used in the design of targeted covalent inhibitors.[23] They have been shown to selectively react with serine, threonine, or tyrosine residues in proteins.[14]

-

Thiophene Derivatives in Cancer and Inflammation: A significant number of patents describe the use of thiophene derivatives for the treatment of cancer and inflammatory conditions, suggesting that this scaffold is well-suited for targeting proteins involved in these diseases.[24][25][26][27][28][29][30]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of experiments should be conducted.

Protocol 1: Confirmation of Covalent Binding using Mass Spectrometry

Objective: To determine if 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride forms a covalent adduct with a model protein.

Methodology:

-

Incubate: Incubate a model protein rich in nucleophilic residues (e.g., human serum albumin) with an excess of the compound for varying time points.

-

Remove Unbound Compound: Use dialysis or size-exclusion chromatography to remove any non-covalently bound compound.

-

Denature and Digest: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

Analyze by LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Look for a mass shift in specific peptides corresponding to the addition of the 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl moiety. MS/MS fragmentation will confirm the site of covalent modification.

Caption: Workflow for confirming covalent binding by mass spectrometry.

Protocol 2: Target Identification using Activity-Based Protein Profiling (ABPP)

Objective: To identify the specific protein targets of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride in a complex biological sample.

Methodology:

-

Synthesize a Probe: Synthesize an analog of the compound that incorporates a reporter tag (e.g., a biotin or a clickable alkyne group) without significantly altering its reactivity and binding properties.

-

Treat Lysate: Treat a cell lysate or live cells with the probe.

-

Lysis and Enrichment: Lyse the cells (if treated live) and enrich the probe-labeled proteins using affinity chromatography (e.g., streptavidin beads for a biotin tag).

-

Elute and Identify: Elute the bound proteins and identify them using mass spectrometry.

-

Validation: Validate the identified targets using orthogonal assays, such as western blotting or enzymatic activity assays.

Sources

- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 11. tandfonline.com [tandfonline.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. wpage.unina.it [wpage.unina.it]

- 18. researchgate.net [researchgate.net]

- 19. Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios | bioRxiv [biorxiv.org]

- 23. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 24. US8802721B2 - Thiophene compounds for inflammation and immune-related uses - Google Patents [patents.google.com]

- 25. EP2835372A1 - Thiophene [2, 3-d]pyrimidine derivative, and preparation method and use thereof - Google Patents [patents.google.com]

- 26. US9617239B2 - Phenoxy thiophene sulfonamides and their use as inhibitors of glucuronidase - Google Patents [patents.google.com]

- 27. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 28. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. WO2001094353A1 - Thiophene derivatives useful as anticancer agents - Google Patents [patents.google.com]

- 30. US3903114A - Thiophene derivatives - Google Patents [patents.google.com]

"4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride" literature review

An In-Depth Technical Guide to 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The guide details the compound's structural attributes, physicochemical properties, and a proposed, robust synthetic pathway. Furthermore, it explores the characteristic reactivity of the sulfonyl chloride moiety and the profound influence of the trifluoromethyl group on molecular properties, which are critical for modern drug design. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a theoretical framework and practical, field-proven insights into the utilization of this versatile chemical scaffold.

Introduction: A Scaffold of Strategic Importance

4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride (CAS No. 680215-52-5) represents a confluence of three structurally significant motifs in modern medicinal chemistry: the thiophene ring, the trifluoromethyl (CF₃) group, and the sulfonyl chloride functional handle.[1][2] The thiophene nucleus is a well-established "privileged scaffold," recognized for its ability to serve as a bioisostere of the phenyl ring, enhancing physicochemical properties and receptor-binding interactions.[3][4][5] Its incorporation into drug candidates has led to a wide array of therapeutics with anticancer, antimicrobial, and anti-inflammatory activities.[4][6]

The strategic placement of a trifluoromethyl group imparts a unique set of properties that are highly sought after in drug design. The CF₃ group is a potent electron-withdrawing moiety that can significantly modulate the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability.[3][7] These attributes collectively contribute to enhanced pharmacokinetic and pharmacodynamic profiles of drug candidates.

Finally, the sulfonyl chloride group is a versatile electrophilic center, primarily serving as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a cornerstone pharmacophore found in a vast range of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory medications. This guide will dissect the synthesis, chemical behavior, and strategic applications of this valuable chemical intermediate.

Physicochemical Properties and Structural Analysis

The structural arrangement of substituents on the thiophene ring dictates its electronic properties and reactivity. The powerful electron-withdrawing nature of both the trifluoromethyl and sulfonyl chloride groups at positions 5 and 3, respectively, significantly influences the electron density of the aromatic system. This electronic pull deactivates the ring toward traditional electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution.

| Property | Value | Source |

| CAS Number | 680215-52-5 | [1] |

| Molecular Formula | C₁₁H₆ClF₃O₂S₂ | [2] |

| Molecular Weight | 326.75 g/mol | [2] |

| Monoisotopic Mass | 325.94498 Da | [2] |

| SMILES | C1=CC=C(C=C1)C2=C(SC=C2S(=O)(=O)Cl)C(F)(F)F | [2] |

| InChI Key | OSYDWXUOQYZLKB-UHFFFAOYSA-N | [2] |

| XlogP (Predicted) | 4.2 | [2] |

| Hazard Statement | Irritant | [1] |

Proposed Synthesis and Manufacturing Pathway

Proposed Retrosynthetic Analysis

The most direct approach to installing the sulfonyl chloride group onto the thiophene ring is via chlorosulfonation of the pre-formed 4-phenyl-5-(trifluoromethyl)thiophene intermediate. The thiophene core itself can be constructed via a cyclocondensation reaction, such as the Paal-Knorr thiophene synthesis or a related variant, which typically involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The proposed forward synthesis involves a two-step process starting from commercially available precursors.

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Phenyl-5-(trifluoromethyl)thiophene

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add benzyl mercaptan (1.0 equivalent).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-phenyl-4,4,4-trifluorobutane-1,2-dione (1.0 equivalent) in ethanol dropwise over 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure thiophene intermediate.

Step 2: Synthesis of 4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

-

In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, dissolve the 4-phenyl-5-(trifluoromethyl)thiophene intermediate (1.0 equivalent) in a dry chlorinated solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

-

Add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the title compound, which should be used immediately or stored under inert atmosphere due to its sensitivity to moisture.

Chemical Reactivity and Derivatization

The reactivity of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles to afford a diverse library of sulfonated derivatives.

Caption: Key derivatization reactions of the title compound.

Representative Protocol: Sulfonamide Synthesis

The synthesis of sulfonamides is a cornerstone reaction for this class of compounds, providing access to molecules with a high potential for biological activity.[9]

-

Dissolve 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride (1.0 equivalent) in a suitable solvent such as pyridine or dichloromethane containing triethylamine (TEA) (1.5 equivalents).

-

Cool the solution to 0 °C.

-

Add the desired primary or secondary amine (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M hydrochloric acid (HCl), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting sulfonamide by recrystallization or flash column chromatography.

Applications in Medicinal Chemistry and Drug Development

This reagent is an exemplary building block for generating compound libraries for high-throughput screening. The combination of the trifluoromethyl group and the sulfonamide linker allows for systematic exploration of structure-activity relationships (SAR).

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The thiophene scaffold can be elaborated with various amine nucleophiles to target the hinge-binding region of protein kinases.

-

Antimicrobial and Antiviral Agents: The sulfonamide moiety is a classic pharmacophore in anti-infective agents. Novel derivatives can be synthesized and screened for activity against drug-resistant bacterial and viral strains.

-

Anti-inflammatory Drugs: Thiophene derivatives have shown promise as anti-inflammatory agents.[6] The sulfonyl chloride handle allows for the introduction of functionalities that can modulate targets like cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Anticancer Therapeutics: The trifluoromethyl group is prevalent in modern oncology drugs. Its ability to enhance cell permeability and resist metabolic degradation makes derivatives of this compound attractive candidates for anticancer drug discovery programs.[8]

Conclusion

4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a high-value, strategically designed chemical intermediate. Its unique combination of a privileged heterocyclic core, a property-enhancing trifluoromethyl group, and a versatile reactive handle makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. The proposed synthetic route offers a reliable method for its preparation, and its predictable reactivity allows for the systematic development of novel chemical entities with tailored biological and physical properties. This guide serves as a foundational resource to stimulate and support further investigation into the vast potential of this compound.

References

- Vertex AI Search, Grounding API Result

-

PubChem. 4-phenyl-5-(trifluoromethyl)-3-thiophenesulfonyl chloride. [Online]. Available: [Link]

-

Chemical-Suppliers. 4-Phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride suppliers and producers. [Online]. Available: [Link]

-

Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Online]. Available: [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Online]. Available: [Link]

-

Royal Society of Chemistry. Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Online]. Available: [Link]

- Google Patents. Step A: Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride. [Online].

-

International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. [Online]. Available: [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. [Online]. Available: [Link]

-

Ferreira, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Online]. Available: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online]. Available: [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. [Online]. Available: [Link]

-

NIH. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Online]. Available: [Link]

-

PubMed Central. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. [Online]. Available: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues [mdpi.com]

- 9. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Safe Handling of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride. As a specialized chemical intermediate, likely utilized in targeted synthesis within drug discovery and materials science, its unique combination of a reactive sulfonyl chloride group, a stable trifluoromethyl moiety, and a thiophene core necessitates a robust understanding of its chemical behavior to ensure personnel safety and experimental integrity. Thiophene derivatives are recognized as privileged pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs, which underscores the importance of safely handling novel building blocks like this one.[1][2][3]

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety.

Compound Profile and Hazard Identification

4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride is a complex organic molecule. The sulfonyl chloride (-SO2Cl) functional group is the primary driver of its reactivity and hazardous properties. This group is highly susceptible to nucleophilic attack, leading to the release of hydrochloric acid upon contact with water, alcohols, or amines. The trifluoromethyl (-CF3) group is generally stable but contributes to the overall electronic properties of the molecule.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard profile can be constructed by analyzing structurally analogous sulfonyl chlorides. Based on data from similar compounds, it is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5][6]

GHS Hazard Classification (Anticipated)

The following table summarizes the expected hazard classification based on analogous compounds. Researchers must handle the material as if it possesses all these hazards until specific data becomes available.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage.[4][6] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[4][6] |

| Acute Toxicity, Oral (Potential) | H301 | Danger | Toxic if swallowed. |

Visualizing Key Hazards

The primary safety concerns can be visualized as stemming directly from the compound's inherent chemical properties.

Caption: Core hazards associated with the subject compound.

Exposure Control and Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, rigorous exposure controls are not merely recommended; they are essential.

Engineering Controls

All handling of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[7] The fume hood provides critical protection against the inhalation of dust or vapors and contains any toxic gases (e.g., HCl) that may be liberated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent skin and eye contact.

| Protection Type | Specification | Rationale and Best Practices |

| Eye/Face | Tightly fitting safety goggles with side-shields or a full-face shield.[8] | Standard safety glasses are insufficient. A full seal is necessary to protect against splashes and fine dust. A face shield should be used in conjunction with goggles when handling larger quantities. |

| Hand | Nitrile or neoprene gloves. | Inspect gloves for any signs of degradation or perforation before use.[7] Due to the compound's reactivity, double-gloving is recommended. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[4] |

| Body | Flame-retardant lab coat, full-length pants, and closed-toe shoes. | Protects skin from accidental contact.[9] The lab coat should be buttoned completely. |

| Respiratory | Not typically required if work is performed in a functional fume hood. | If there is a risk of exceeding exposure limits or if a fume hood is not available, a full-face respirator with appropriate cartridges must be used.[8] |

Safe Handling and Storage Protocols

Adherence to strict protocols is paramount for the safe utilization of this reagent.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items, especially water, alcohols, and other nucleophilic solvents.

-

Inert Atmosphere: The compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[4][7][10] This is particularly critical for long-term storage and for reactions sensitive to moisture.

-

Weighing: Weigh the solid compound in the fume hood.[9] Avoid creating dust. Use appropriate tools (e.g., non-sparking spatulas) to transfer the material.

-

Addition to Reactions: When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner. The reaction may be exothermic.

-

Post-Handling: After use, ensure the container is tightly sealed, preferably under an inert atmosphere.[4] Decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly after removing gloves.[4][11]

Storage Conditions

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Location: Store in a dry, cool, and well-ventilated place designated as a corrosives area.[4][7]

-

Container: Keep the container tightly closed to prevent moisture ingress.[10]

-

Atmosphere: For long-term stability, storing under an inert atmosphere is highly recommended.[4][5]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, bases, amines, and water.[5][7]

Safe Handling Workflow Visualization

Caption: Decision-making flow for first aid response to exposure.

Accidental Release Measures

In the event of a spill, evacuate non-essential personnel. Wearing full PPE, cover the spill with a dry, inert material such as sand or vermiculite. Do not use water. [8]Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Reactivity and Toxicological Data

-

Reactivity: The compound is expected to react violently with water, releasing toxic and corrosive hydrogen chloride gas. [5][6]It is incompatible with bases, amines, and strong oxidizing agents. [7]* Hazardous Decomposition Products: Upon combustion, it may produce carbon oxides (CO, CO2), sulfur oxides, hydrogen fluoride (HF), and hydrogen chloride gas. [5]* Toxicology: The toxicological properties of 4-phenyl-5-(trifluoromethyl)thiophene-3-sulfonyl chloride have not been fully investigated. [4][7]The primary danger is its corrosivity. Systemic effects following exposure are possible, and it should be treated as a substance with potential for acute toxicity.

References

-

Fisher Scientific. (2023). Safety Data Sheet: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride. Link (Note: A direct deep link to this specific SDS is unavailable, but it can be searched on the manufacturer's site.)

-

Fisher Scientific. (2025). Safety Data Sheet: 5-[5-(Trifluoromethyl)isoxazol-3-yl]thiophene-2-sulfonyl chloride. Link

-

TCI Chemicals. (N.D.). Safety Data Sheet: Phenyl Trifluoromethyl Sulfoxide. Link

-

Fisher Scientific. (2025). Safety Data Sheet: 3,4,5-Trifluorobenzenesulfonyl chloride. Link (Note: A direct deep link to this specific SDS is unavailable, but it can be searched on the manufacturer's site.)

-

Echemi. (N.D.). [4-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PHENYL]SULFONYL CHLORIDE Safety Data Sheets. Link

-

Fisher Scientific. (2025). Safety Data Sheet: [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. Link (Note: A direct deep link to this specific SDS is unavailable, but it can be searched on the manufacturer's site.)

-

Carl ROTH. (2025). Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid. Link (Note: A direct deep link to this specific SDS is unavailable, but it can be searched on the manufacturer's site.)

-

The Sarpong Group, UC Berkeley. (2016). Acutely Toxic Chemicals (ATCs) SOP. Link

-

Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: phenylmethanesulfonyl fluoride. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Trifluoromethanesulphonyl chloride. Link

-

Echemi. (N.D.). 3-AMINO-4-PHENYL-5-(TRIFLUOROMETHYL)THIOPHENE Safety Data Sheets. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: 2,3,5-triphenyltetrazolium chloride. Link

-

Hyma Synthesis Pvt. Ltd. (N.D.). Company Profile. Link

-

National Institutes of Health (NIH). (N.D.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Link

-

Royal Society of Chemistry. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. Link

-

Google Patents. (N.D.). CN115703728A - A kind of trifluoromethylphenyl thiocyanate compound. Link

-

MDPI. (N.D.). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Link

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Link

-

Organic Syntheses. (N.D.). fluoromethyl phenyl sulfone. Link

-

Organic Chemistry Portal. (N.D.). Synthesis of sulfonyl chloride substrate precursors. Link

-

ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Link

-

Journal of the Korean Chemical Society. (N.D.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Link

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.ca [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. sarponggroup.com [sarponggroup.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

Discovery of Novel Thiophene-Based Sulfonyl Chlorides: A Synthetic and Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene nucleus is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore due to its prevalence in a wide array of FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have cemented its role in modern drug design.[3] When functionalized with a sulfonyl chloride moiety (-SO₂Cl), the thiophene scaffold is transformed into a highly versatile and reactive intermediate. Sulfonyl chlorides are pivotal precursors for the synthesis of sulfonamides and sulfonate esters, functional groups that are integral to the efficacy of numerous drugs, including antibiotics, diuretics, and enzyme inhibitors.[4][5] This guide provides an in-depth exploration of the discovery of novel thiophene-based sulfonyl chlorides, focusing on synthetic strategies, detailed experimental protocols, and their subsequent application in constructing complex molecular frameworks for drug development.

The Thiophene Scaffold: A Privileged Structure in Drug Discovery

The concept of a "privileged structure" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for drug discovery. The thiophene ring exemplifies this concept, appearing in blockbuster drugs across diverse therapeutic areas.[2][3]

Examples of Marketed Thiophene-Containing Drugs:

-

Clopidogrel & Prasugrel (Antiplatelets): These drugs are essential in preventing blood clots.

-

Olanzapine (Antipsychotic): Used in the treatment of schizophrenia and bipolar disorder.[6]

-

Tiotropium (Anticholinergic): A maintenance treatment for chronic obstructive pulmonary disease (COPD).[2]

-

Dorzolamide (Carbonic Anhydrase Inhibitor): Used to treat glaucoma.[6]

-

Ticarcillin (Antibiotic): A penicillin analog where the thiophene ring enhances activity against Gram-negative bacteria.[3]

The success of these compounds stems from the thiophene ring's ability to engage in various receptor-ligand interactions while offering a favorable metabolic profile compared to its carbocyclic counterparts. The sulfur heteroatom introduces a dipole moment and potential for hydrogen bonding, influencing the molecule's solubility, receptor affinity, and pharmacokinetic properties.[2]

Core Synthetic Strategies for Thiophene Sulfonyl Chlorides

The synthesis of sulfonyl chlorides is a critical step that has evolved from harsh, classical methods to milder, more functional-group-tolerant procedures. The choice of method often depends on the substitution pattern of the thiophene ring and the presence of other sensitive functional groups.

Direct Electrophilic Chlorosulfonation

This is the most traditional approach, involving the direct reaction of a thiophene derivative with a potent chlorosulfonating agent.

-

Causality and Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich thiophene ring attacks a highly electrophilic sulfur species generated from the reagent.

-

Reagents:

-

Chlorosulfonic Acid (ClSO₃H): A powerful and corrosive reagent, often leading to side products if not used with care.

-

DMF-SO₂Cl₂ Complex: A milder, pre-formed complex of N,N-dimethylformamide and sulfuryl chloride that offers a more controlled reaction for many thiophene substrates.[7]

-

-

Advantages: It is a direct, one-step procedure suitable for simple, robust thiophene precursors.[7]

-

Limitations: The harsh conditions can be incompatible with sensitive functional groups. Regioselectivity can be an issue with substituted thiophenes.

Oxidative Chlorination of Thiol Precursors

Modern synthetic chemistry often favors multi-step sequences that utilize milder reagents to improve substrate scope and yield. The oxidative chlorination of thiophenethiols or their corresponding disulfides is a prime example.

-

Causality and Mechanism: This pathway involves the oxidation of a sulfur atom at a lower oxidation state (thiol or disulfide) to a sulfonyl-level intermediate, followed by chlorination.

-

Reagents:

-

Aqueous Chlorine (Cl₂/H₂O) or Sodium Hypochlorite (NaOCl): A common and inexpensive method, though handling gaseous chlorine can be hazardous.[8][9]

-

Hydrogen Peroxide with a Lewis Acid (e.g., H₂O₂/ZrCl₄): A significantly milder and more environmentally friendly system that generates water as the primary byproduct.[10]

-

-

Advantages: Conditions are generally mild, allowing for tolerance of a wider range of functional groups. It avoids the use of highly corrosive chlorosulfonic acid.[10]

-

Limitations: Requires the prior synthesis of the thiophenethiol precursor, adding steps to the overall sequence.

Conversion of Sulfonyl Hydrazides

This novel approach provides a pathway from stable, solid sulfonyl hydrazide precursors to the desired sulfonyl chlorides under non-aqueous conditions.

-

Causality and Mechanism: The sulfonyl hydrazide is treated with an N-haloimide, which facilitates the conversion to the sulfonyl chloride.

-

Reagents:

-

N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS): Readily available and easy-to-handle solid reagents.[11]

-

-

Advantages: Excellent for late-stage functionalization. The sulfonyl hydrazide precursors are often stable, crystalline solids, making them easier to handle and store than thiols. The reaction is typically clean and high-yielding.[11]

-

Limitations: Requires the synthesis of the sulfonyl hydrazide, which is typically prepared from the corresponding sulfonyl chloride, making this more of a derivatization or diversification strategy than a de novo synthesis.

Summary of Synthetic Methodologies

| Method | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |

| Direct Chlorosulfonation | ClSO₃H or DMF-SO₂Cl₂ | 0°C to 100°C | Moderate to Good | One-step, simple reagents | Harsh conditions, limited functional group tolerance |

| Oxidative Chlorination | H₂O₂/ZrCl₄ or NaOCl | Room Temp, 0°C | Good to Excellent | Mild conditions, high yields, environmentally benign | Requires thiol/disulfide precursor |